

# Chemical structure and stereochemistry of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid

Cat. No.: B1324362

[Get Quote](#)

## An In-depth Technical Guide to 1-(3-Methoxyphenyl)cyclobutanecarboxylic Acid

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of **1-(3-Methoxyphenyl)cyclobutanecarboxylic acid**. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document outlines a plausible synthetic route and predicted spectroscopic data to facilitate further research and application of this compound.

## Chemical Structure and Properties

**1-(3-Methoxyphenyl)cyclobutanecarboxylic acid**, with the chemical formula  $C_{12}H_{14}O_3$  and a molecular weight of 206.24 g/mol, is a derivative of cyclobutanecarboxylic acid.<sup>[1]</sup> The structure features a cyclobutane ring substituted at the C1 position with both a carboxylic acid group and a 3-methoxyphenyl group. This compound is recognized as a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system (CNS).<sup>[1]</sup> The rigid cyclobutane scaffold and the electronic properties of the methoxy-substituted phenyl ring are key features that can influence the binding affinity and metabolic stability of potential drug candidates.

## Stereochemistry

The C1 carbon atom of the cyclobutane ring in **1-(3-Methoxyphenyl)cyclobutanecarboxylic acid** is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers (R and S). The presence of a single chiral center indicates that the compound will be optically active if a single enantiomer is isolated. A 50:50 mixture of the two enantiomers is known as a racemic mixture and will not rotate plane-polarized light. The specific rotation and the absolute configuration (R/S) of each enantiomer have not been reported in the literature. The stereochemical configuration can significantly impact the biological activity of chiral molecules.

Caption: Chemical structure of **1-(3-Methoxyphenyl)cyclobutanecarboxylic acid**.

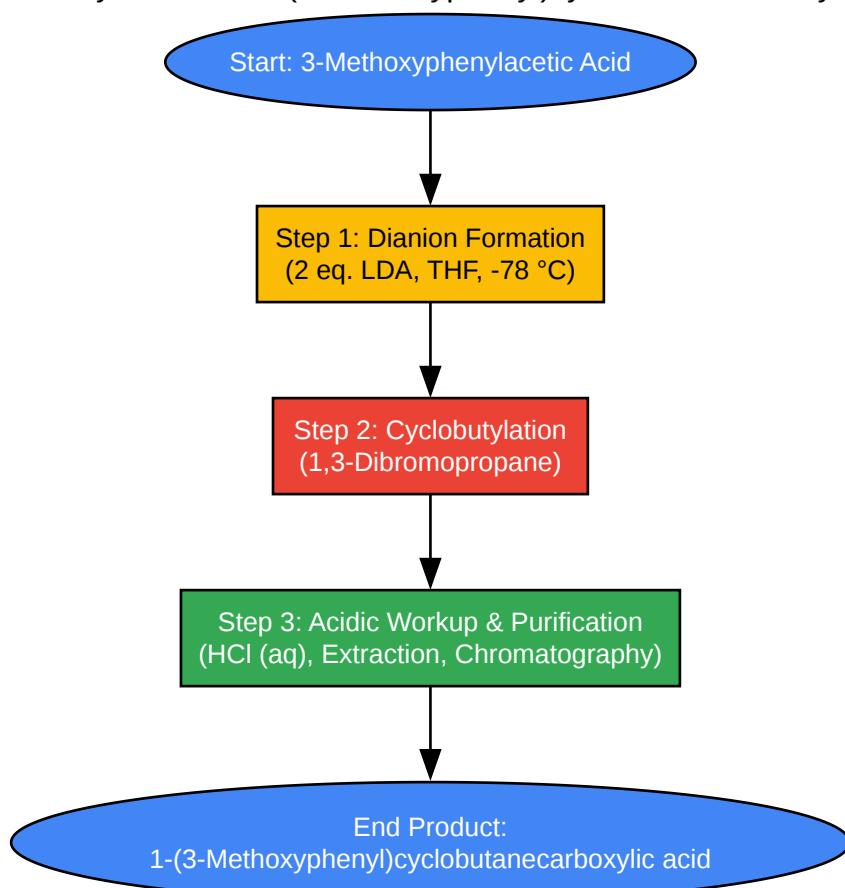
## Physicochemical Properties

Detailed experimental data for the physicochemical properties of **1-(3-Methoxyphenyl)cyclobutanecarboxylic acid** are not readily available in the literature. The following table summarizes predicted values based on its structure and data from analogous compounds. These values are crucial for understanding the compound's behavior in biological systems and for formulation development.

| Property   | Predicted Value                                                                           | Method/Reference                                                                                                                                                                                         |
|------------|-------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| pKa        | ~4-5                                                                                      | Estimated based on benzoic acid and other arylalkanoic acids. The determination of pKa is often carried out via potentiometric titration or UV-Vis spectroscopy. <a href="#">[2]</a> <a href="#">[3]</a> |
| logP       | ~2.5 - 3.5                                                                                | Estimated based on calculated values for similar structures. This parameter indicates the lipophilicity of the compound.                                                                                 |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO. | The solubility of carboxylic acids is pH-dependent. <a href="#">[4]</a>                                                                                                                                  |

# Experimental Protocols

## Proposed Synthesis


A specific experimental protocol for the synthesis of **1-(3-Methoxyphenyl)cyclobutanecarboxylic acid** has not been detailed in the literature. However, a plausible route can be adapted from a reported diastereoselective synthesis of a related cyclobutane hydroxy acid, which utilizes a derivative of phenylacetic acid as a starting material. [5] The proposed synthesis involves the reaction of the dianion of 3-methoxyphenylacetic acid with an appropriate cyclobutane-forming reagent, followed by acidic workup.

**Step 1: Formation of the Dianion of 3-Methoxyphenylacetic Acid** 3-Methoxyphenylacetic acid is treated with two equivalents of a strong base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at a low temperature (e.g., -78 °C) to form the dianion.

**Step 2: Cyclobutylation** The dianion is then reacted with a suitable cyclobutylating agent. A common method for forming cyclobutane rings is through the reaction with 1,3-dihalopropanes, such as 1,3-dibromopropane.

**Step 3: Acidic Workup and Purification** The reaction is quenched with an aqueous acid solution (e.g., HCl) to protonate the carboxylate and hydrolyze any intermediates. The crude product is then extracted with an organic solvent, dried, and purified, typically by column chromatography or recrystallization.

## Proposed Synthesis of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **1-(3-Methoxyphenyl)cyclobutanecarboxylic acid**.

## Spectroscopic Data (Predicted)

Experimental spectroscopic data for **1-(3-Methoxyphenyl)cyclobutanecarboxylic acid** are not available. The following are predicted key spectroscopic features based on the analysis of its structure and comparison with similar compounds.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum is expected to show distinct signals for the aromatic, cyclobutyl, methoxy, and carboxylic acid protons.

- **Aromatic Protons ( $\delta$  6.8-7.3 ppm):** Four protons on the 3-methoxyphenyl ring will appear as a complex multiplet.

- Carboxylic Acid Proton ( $\delta$  10-12 ppm): A broad singlet, which is characteristic of a carboxylic acid proton.
- Methoxy Protons ( $\delta$  ~3.8 ppm): A singlet corresponding to the three protons of the methoxy group.
- Cyclobutane Protons ( $\delta$  1.8-2.8 ppm): The six protons on the cyclobutane ring will likely appear as complex multiplets due to their diastereotopic nature and complex spin-spin coupling.

## **<sup>13</sup>C NMR Spectroscopy**

The <sup>13</sup>C NMR spectrum will provide information about the carbon framework of the molecule.

- Carbonyl Carbon ( $\delta$  ~175-185 ppm): The carboxylic acid carbonyl carbon will appear as a singlet in the downfield region.
- Aromatic Carbons ( $\delta$  ~110-160 ppm): Six signals are expected for the carbons of the phenyl ring. The carbon attached to the methoxy group will be significantly shielded.
- Quaternary Cyclobutane Carbon (C1) ( $\delta$  ~45-55 ppm): The carbon atom at the junction of the phenyl and carboxyl groups.
- Cyclobutane Methylene Carbons ( $\delta$  ~20-40 ppm): The three methylene carbons of the cyclobutane ring.
- Methoxy Carbon ( $\delta$  ~55 ppm): The carbon of the methoxy group.[6]

## **Infrared (IR) Spectroscopy**

The IR spectrum will be characterized by strong absorptions corresponding to the carboxylic acid functional group.[7]

- O-H Stretch ( $2500\text{-}3300\text{ cm}^{-1}$ ): A very broad and strong band characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[7]
- C=O Stretch ( $1680\text{-}1720\text{ cm}^{-1}$ ): A strong, sharp absorption for the carbonyl group of the carboxylic acid.[7]

- C-O Stretch (1210-1320  $\text{cm}^{-1}$ ): A medium to strong band.[7]
- Aromatic C-H Stretch (~3030  $\text{cm}^{-1}$ ): Weaker absorptions just above 3000  $\text{cm}^{-1}$ .
- Aliphatic C-H Stretch (~2850-2960  $\text{cm}^{-1}$ ): Medium to strong absorptions for the cyclobutane and methoxy C-H bonds.

## Mass Spectrometry

In the mass spectrum, the molecular ion peak ( $\text{M}^+$ ) is expected at  $\text{m/z} = 206$ . Key fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the cyclobutane ring.

- Molecular Ion ( $\text{M}^+$ ):  $\text{m/z} = 206$
- $[\text{M} - \text{COOH}]^+$ :  $\text{m/z} = 161$ , resulting from the loss of the carboxylic acid group.[8]
- $[\text{M} - \text{OCH}_3]^+$ :  $\text{m/z} = 175$ , from the loss of the methoxy group.
- Further fragmentation of the cyclobutane and phenyl rings would lead to other characteristic ions.

## Biological Activity and Applications

While specific biological activities of **1-(3-Methoxyphenyl)cyclobutanecarboxylic acid** have not been extensively reported, its structural motifs are present in various biologically active molecules. Its derivatives have been explored for their potential as antimitotic and antivascular agents.[9] The rigid cyclobutane core serves as a three-dimensional scaffold that can be used to orient substituents in specific spatial arrangements for optimal interaction with biological targets. The 3-methoxyphenyl group is a common feature in many CNS-active drugs.

Therefore, this compound serves as a valuable building block for the synthesis of novel therapeutic agents, particularly for neurological disorders.[1] Further research is warranted to explore the specific biological targets and pharmacological profile of this compound and its derivatives.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid [myskinrecipes.com]
- 2. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. sciresliterature.org [sciresliterature.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Origin of the conformational modulation of the <sup>13</sup>C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- To cite this document: BenchChem. [Chemical structure and stereochemistry of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1324362#chemical-structure-and-stereochemistry-of-1-3-methoxyphenyl-cyclobutanecarboxylic-acid>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)